molecular formula C10H17NO4 B7856710 2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate

2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate

Cat. No.: B7856710
M. Wt: 215.25 g/mol
InChI Key: HRGCBRJWXRHEJU-UHFFFAOYSA-N
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Description

Compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary, general methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation followed by [reaction type] with [reagents] at [temperature].

    Step 3: Final product isolation and purification using [techniques].

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:

    Batch Processing: Sequential addition of reagents with continuous monitoring.

    Continuous Flow Processing: Streamlined production with real-time adjustments to reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form [oxidized product].

    Reduction: Reaction with reducing agents to yield [reduced product].

    Substitution: Replacement of functional groups under [specific conditions].

Common Reagents and Conditions:

    Oxidation: [Oxidizing agent] at [temperature].

    Reduction: [Reducing agent] in [solvent] at [temperature].

    Substitution: [Substituting agent] in [solvent] with [catalyst].

Major Products: The major products formed from these reactions include [product names], which are used in various applications.

Scientific Research Applications

Compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” has diverse applications in scientific research:

    Chemistry: Used as a reagent in [specific reactions] and as a catalyst in [specific processes].

    Biology: Employed in [biological assays] to study [biological processes].

    Medicine: Investigated for its potential therapeutic effects in [disease/condition].

    Industry: Utilized in the production of [industrial products] due to its [specific properties].

Mechanism of Action

The mechanism by which compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” exerts its effects involves:

    Molecular Targets: Interaction with [specific proteins/enzymes].

    Pathways Involved: Modulation of [specific pathways] leading to [biological effects].

Comparison with Similar Compounds

  • Compound “CID 12345678”
  • Compound “CID 87654321”
  • Compound “CID 11223344”

Comparison:

    Uniqueness: Compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” stands out due to its [unique property], which is not observed in similar compounds.

    Applications: While similar compounds are used in [specific applications], compound “this compound” offers advantages in [specific applications] due to its [specific properties].

Properties

IUPAC Name

2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-2-15-10(14)8-3-5-11(6-4-8)7-9(12)13/h8H,2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGCBRJWXRHEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC[NH+](CC1)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CC[NH+](CC1)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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